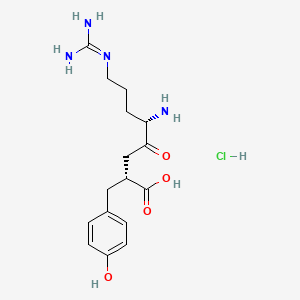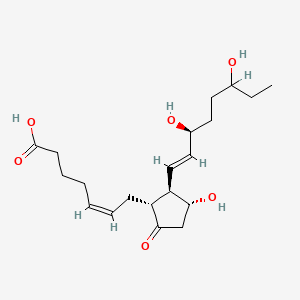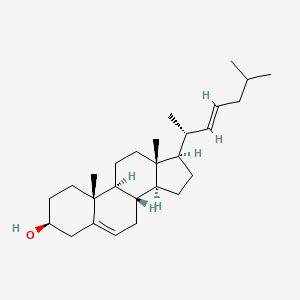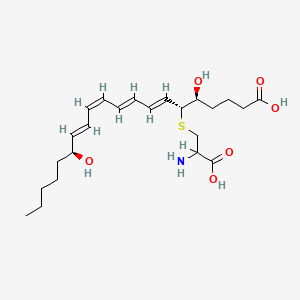![molecular formula C20H26N4O2S B1231753 N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)
N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide is a member of quinazolines.
Scientific Research Applications
Biomonitoring of Aromatic Amine Metabolites
Research on heterocyclic aromatic amines such as MeIQx has demonstrated the potential of these compounds in biomonitoring applications. For instance, the metabolites of these compounds can be quantified in human urine, providing a measure of human exposure to these amines. The study developed a procedure for analyzing and quantifying specific metabolite conjugates in human urine, highlighting the compound's utility in dietary studies and exposure monitoring (Stillwell et al., 1999).
Metabolism Studies
The metabolism of captan fungicide, a compound with a cyclohexene structure, in humans was found to rapidly yield metabolites like THPI and TTCA. This research provided insights into the usefulness of these metabolites as biomarkers for occupational exposure and highlighted the differences in dermal absorption and metabolism between humans and rats (Krieger & Thongsinthusak, 1993).
Inhibitor Studies
Studies involving quinazolone derivatives, such as AG337, a nonclassical inhibitor of thymidylate synthase, are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds. These studies provide insights into the compounds' clearance rates, plasma protein binding, and potential for antitumor effects, without focusing on their use as drugs (Rafi et al., 1995).
Comparative Metabolism in Humans and Rodents
Research on the metabolism and adduct formation of heterocyclic amines at low doses in humans and rodents offers valuable insights into the dosimetry of these compounds. Such studies, which utilize techniques like accelerator mass spectrometry, are pivotal for understanding the differences in metabolite profiles and bioactivation between species (Turteltaub et al., 1999).
Properties
Molecular Formula |
C20H26N4O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N'-[2-(2-cyclohexylquinazolin-4-yl)sulfanylacetyl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)19(26)24-23-17(25)12-27-20-15-10-6-7-11-16(15)21-18(22-20)14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
YTDUGUOAMUKPPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3CCCCC3 |
Canonical SMILES |
CC(C)C(=O)NNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]hydroxylamine](/img/structure/B1231673.png)

![(Z)-But-2-enedioic acid;(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231676.png)



![N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide](/img/structure/B1231682.png)


![3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone](/img/structure/B1231685.png)



